molecular formula C8H14N2O3S B12958703 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one

3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one

Cat. No.: B12958703
M. Wt: 218.28 g/mol
InChI Key: UPAQQZQYZYJFFT-UHFFFAOYSA-N
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Description

3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxidothietan ring attached to an amino group, which is further connected to a methylpyrrolidinone moiety. The compound’s distinct structure contributes to its diverse reactivity and potential utility in various domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one typically involves the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1H-1,2,4-triazole with sodium salts of imidazoles and benzimidazoles . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxidothietan ring to a thietane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thietane derivatives, and various substituted amino compounds.

Scientific Research Applications

3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The dioxidothietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1,1-Dioxidothietan-3-yl)amino)-1-methylpyrrolidin-2-one is unique due to its combination of the dioxidothietan ring with an amino group and a methylpyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

3-[(1,1-dioxothietan-3-yl)amino]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C8H14N2O3S/c1-10-3-2-7(8(10)11)9-6-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3

InChI Key

UPAQQZQYZYJFFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)NC2CS(=O)(=O)C2

Origin of Product

United States

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